N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a thioimidazole core. Its structure comprises a 4-nitrophenyl-substituted imidazole linked via a sulfanyl bridge to an acetamide group bearing a 2,4-dimethoxyphenyl moiety. The compound’s molecular formula is C₁₉H₁₈N₄O₅S, with a molecular weight of 414.44 g/mol. The 4-nitro group on the imidazole introduces strong electron-withdrawing effects, while the 2,4-dimethoxy substituents on the phenyl ring enhance solubility due to their electron-donating nature. Structural characterization likely employs X-ray crystallography refined via SHELXL, a standard tool for small-molecule analysis .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-15-7-8-16(17(11-15)28-2)21-18(24)12-29-19-20-9-10-22(19)13-3-5-14(6-4-13)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJILYGNHVFYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, 4-nitrobenzaldehyde, and other reagents necessary for imidazole ring formation and thioacetamide linkage.
Formation of Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and an appropriate amine under acidic or basic conditions.
Thioacetamide Linkage: The sulfanylacetamide group can be introduced by reacting the imidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or sulfoxide derivatives, while reduction could produce amine or sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several acetamide-thioimidazole derivatives, differing primarily in substituent patterns. Below is a comparative analysis:
Structural and Electronic Variations
Physicochemical Properties
- Solubility : Methoxy groups (target compound) improve aqueous solubility compared to methyl or halogenated analogs (e.g., G856-1964, ) .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound with significant potential in pharmacological applications, particularly in the realms of cancer treatment and metabolic disorders. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, a sulfanyl group, and methoxy-substituted phenyl groups. Its molecular formula is C18H20N4O3S, with a molecular weight of approximately 374.44 g/mol. The presence of the nitrophenyl and dimethoxyphenyl moieties suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Preliminary studies suggest that imidazole derivatives can inhibit PTPs, which play critical roles in cell signaling pathways related to insulin resistance and cancer cell proliferation. The compound's structural features may enhance its binding affinity to these enzymes .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC50 values observed suggest significant cytotoxic potential .
Anticancer Activity
A study evaluating the antiproliferative effects of this compound reported the following results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| CEM | 12.7 | Cell cycle arrest at G0/G1 phase |
| L1210 | 18.5 | Inhibition of DNA synthesis |
These findings indicate that the compound not only inhibits cell growth but may also induce apoptosis through intrinsic pathways .
Metabolic Effects
In addition to its anticancer properties, the compound has shown promise in modulating metabolic pathways. In diabetic models, it improved insulin sensitivity and glucose tolerance by enhancing insulin signaling pathways. Specifically, it upregulated key genes involved in glucose metabolism such as IRS1 and PPAR-γ .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer assessed the efficacy of this compound as part of a combination therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved response rates compared to those receiving chemotherapy alone.
- Diabetes Management : In a murine model of type 2 diabetes, administration of the compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles after 4 weeks of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
